Cas no 80353-98-6 (Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate)

80353-98-6 structure

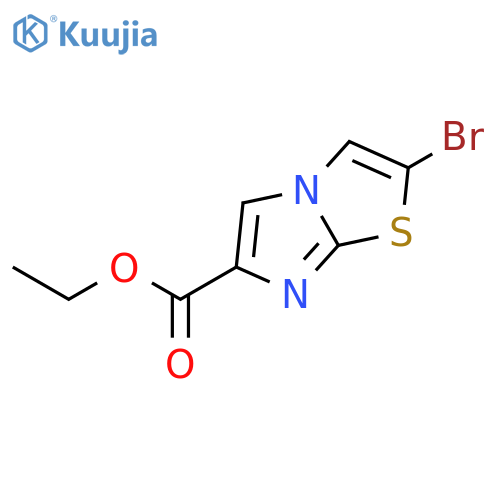

商品名:Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate

CAS番号:80353-98-6

MF:C8H7BrN2O2S

メガワット:275.122379541397

MDL:MFCD18426515

CID:1077721

PubChem ID:12744614

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate

- Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate

- ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxilate

- AKOS015835799

- 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester

- MFCD18426515

- EN300-8672681

- 80353-98-6

- SCHEMBL15545447

- CS-0151697

- AF-0711

- AMWIMQLEHJSRIR-UHFFFAOYSA-N

- Ethyl2-bromoimidazo[2,1-b]thiazole-6-carboxylate

- AT13438

- DB-370230

- Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate

-

- MDL: MFCD18426515

- インチ: InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3

- InChIKey: AMWIMQLEHJSRIR-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CN2C=C(Br)SC2=N1

計算された属性

- せいみつぶんしりょう: 273.94116g/mol

- どういたいしつりょう: 273.94116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

- 密度みつど: 1.83±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 208-210 ºC (ethanol )

- ようかいど: 極微溶性(0.18 g/l)(25ºC)、

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB303423-250 mg |

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate, 95%; . |

80353-98-6 | 95% | 250MG |

€176.80 | 2022-06-11 | |

| Chemenu | CM427374-250mg |

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |

80353-98-6 | 95%+ | 250mg |

$71 | 2024-07-23 | |

| Chemenu | CM427374-1g |

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |

80353-98-6 | 95%+ | 1g |

$196 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE316-50mg |

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate |

80353-98-6 | 95+% | 50mg |

201.0CNY | 2021-07-15 | |

| abcr | AB303423-1 g |

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate, 95%; . |

80353-98-6 | 95% | 1g |

€352.00 | 2022-06-11 | |

| Enamine | EN300-8672681-0.05g |

ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |

80353-98-6 | 95.0% | 0.05g |

$31.0 | 2025-03-21 | |

| Enamine | EN300-8672681-0.5g |

ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |

80353-98-6 | 95.0% | 0.5g |

$116.0 | 2025-03-21 | |

| Enamine | EN300-8672681-2.5g |

ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |

80353-98-6 | 95.0% | 2.5g |

$362.0 | 2025-03-21 | |

| A2B Chem LLC | AH59488-1g |

Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate |

80353-98-6 | 97% | 1g |

$118.00 | 2024-04-19 | |

| Enamine | EN300-8672681-1g |

ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |

80353-98-6 | 95% | 1g |

$302.0 | 2023-09-02 |

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

80353-98-6 (Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate) 関連製品

- 61549-49-3(9-Decenenitrile)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 55290-64-7(Dimethipin)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:80353-98-6)Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate

清らかである:99%/99%

はかる:10g/5g

価格 ($):760.0/434.0